molecular formula C11H12 B14488391 Benzene, (1-methylene-2-butenyl)- CAS No. 63424-23-7

Benzene, (1-methylene-2-butenyl)-

Cat. No.: B14488391
CAS No.: 63424-23-7
M. Wt: 144.21 g/mol
InChI Key: MIUBQKCXRYVWFR-UHFFFAOYSA-N
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Description

Benzene, (1-methylene-2-butenyl)- (CAS 2719-52-0), also known as 2-Phenylpentane or sec-Pentylbenzene, is an alkylbenzene derivative characterized by a benzene ring attached to a branched pentyl group at the second carbon position. Its molecular formula is C₁₁H₁₆, with a molecular weight of 148.24 g/mol . Structurally, it features a methylene group (CH₂) adjacent to a butenyl chain, contributing to its branched aliphatic substitution pattern . This compound is synthesized via routes such as the dehydration of 2-phenyl-2-pentanol or the reaction of bromopentane with benzene, achieving yields of ~79% .

Properties

CAS No.

63424-23-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

penta-1,3-dien-2-ylbenzene

InChI

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,2H2,1H3

InChI Key

MIUBQKCXRYVWFR-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=C)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Branching: The target compound has a moderate chain length (C5) compared to shorter (C4 in 1-Phenyl-2-butene) or longer branched analogs (C6 in Benzene, (1,3-dimethyl-2-methylenebutyl)-).
  • Double Bonds : 1-Phenyl-2-butene (C=C) and Benzene, (2-methyl-1-butenyl)- (C=C) exhibit higher unsaturation, making them more reactive in electrophilic additions compared to the fully saturated target compound .

Physical Properties

Thermodynamic data and solubility trends highlight differences in stability and applications:

Compound Boiling Point (°C) Density (g/cm³) Solubility in Water Key Stability Feature
Benzene, (1-methylene-2-butenyl)- ~317 (extrapolated) 0.86–0.88 Insoluble High thermal stability due to aromaticity
1-Phenyl-2-butene ~180–185 0.89 Insoluble Reactive at double bond; prone to oxidation
Benzene, (1,3-dimethyl-3-butenyl)- N/A 0.90–0.92 Insoluble Enhanced steric shielding reduces reactivity
Benzene, (2-methyl-1-butenyl)- ~195–200 0.88–0.90 Insoluble Intermediate reactivity due to alkenyl group

Key Observations :

  • Boiling Points : Longer/branched chains (e.g., Benzene, (1,3-dimethyl-3-butenyl)-) typically exhibit higher boiling points due to increased van der Waals interactions. However, the target compound’s extrapolated boiling point (~317°C) suggests exceptional stability from aromatic resonance .
  • Solubility : All compounds are hydrophobic, aligning with typical alkylbenzene behavior .

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

  • Benzene, (1-methylene-2-butenyl)- : The electron-donating alkyl group activates the benzene ring toward EAS (e.g., nitration, sulfonation), directing substituents to the para/meta positions .
  • 1-Phenyl-2-butene : The alkenyl group exerts a stronger electron-donating effect, increasing EAS reactivity but making the compound susceptible to addition reactions at the C=C bond .
  • Nitro-Substituted Analogs: Compounds like 2-(2,4-dinitrophenylsulfenyl)pyrrole () demonstrate that electron-withdrawing groups (e.g., -NO₂) deactivate the ring but enhance acid stability, contrasting with the target compound’s behavior .

Stability under Acidic Conditions

  • The target compound’s saturated alkyl chain prevents acid-catalyzed rearrangements, unlike alkenyl derivatives (e.g., 1-Phenyl-2-butene), which may undergo hydration or polymerization .

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